Magnaldehyde D

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of magnaldehydes, including Magnaldehyde D, often involves cross-coupling reactions. A notable method for synthesizing magnaldehydes B and E, which could be adapted for Magnaldehyde D, utilizes a microwave-promoted, heterogeneously catalyzed Suzuki-Miyaura coupling reaction in an aqueous medium. This method is efficient, protecting-group-free, and could potentially be applied to synthesize Magnaldehyde D from a common intermediate (Schmidt, B., & Riemer, M., 2015).

Molecular Structure Analysis

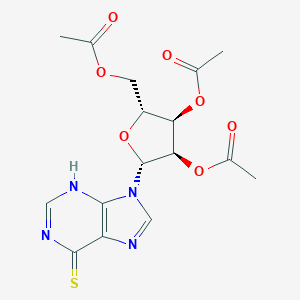

The molecular structure of magnaldehydes is characterized by their biphenolic nature, as seen in Magnaldehydes B and E. This structural feature is significant for the chemical reactivity and the potential applications of these compounds. Advanced spectroscopic and computational methods, such as FT-IR, FT-Raman, UV-Vis spectroscopy, and density functional theory (DFT) calculations, are pivotal in elucidating the detailed molecular structure of these compounds, including configurations, conformations, and electronic properties (Muthu, S., Porchelvi, E. E., Karabacak, M., Asiri, A. M., & Swathi, S. S., 2015).

Chemical Reactions and Properties

Magnaldehydes undergo various chemical reactions due to their functional groups. These reactions include oxidation, reduction, and various coupling reactions that enable the synthesis of complex organic molecules. The biphenolic nature of magnaldehydes, including Magnaldehyde D, suggests their potential in forming polymers or acting as intermediates in the synthesis of more complex organic molecules.

Physical Properties Analysis

The physical properties of magnaldehydes, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of biphenolic groups in magnaldehydes can affect their intermolecular interactions, impacting their physical state and behavior in different solvents. Understanding these properties is crucial for applications in material science and pharmaceutical formulation.

Chemical Properties Analysis

The chemical properties of Magnaldehyde D, including its reactivity, stability, and interactions with other molecules, are pivotal for its applications. The biphenolic structure indicates a potential for hydrogen bonding, which can significantly impact its reactivity and interactions. Studies on similar compounds can provide insights into the chemical behavior and applications of Magnaldehyde D (Geng, F., et al., 2008).

Applications De Recherche Scientifique

Neuroscientific Research : Magnaldehyde D is instrumental in neuroscientific studies. For instance, it is used to detect granules in the nervous system of Daphnia magna, a model organism. This aids in observing variations in neurosecretory activity (Halcrow, 1969).

Ecotoxicological Studies : Daphnia magna, commonly utilized in ecotoxicological studies, often includes research on manufactured nanomaterials. Although this does not directly mention Magnaldehyde D, it highlights the importance of Daphnia magna as a model organism in toxicological research (Xu, Liu, & Wang, 2018).

Structural Engineering Applications : MAGNA-D, a finite element computer program, predicts the response of damped structures to steady-state inputs. This includes the damping effects of viscoelastic materials and Coulomb friction at sliding interfaces (Soni & Bogner, 1981).

Medical and Pharmacological Research : Magnaldehyde D, extracted from Magnolia officinalis stem bark, exhibits anti-inflammatory and antioxidative activities. This suggests potential applications in medical and pharmacological fields (Shen et al., 2009).

Biomedical Engineering : Glutaraldehyde, although not directly Magnaldehyde D, is relevant as it is used as a fixative in bioprostheses and drug delivery matrices. It improves the biological performance of various medical devices and matrices (Jayakrishnan & Jameela, 1996).

Cancer Research : Magnaldehyde B, a related compound, has been found to inhibit tumor growth, suggesting potential as an anti-tumoric agent. This opens avenues for cancer treatment research (Youn et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

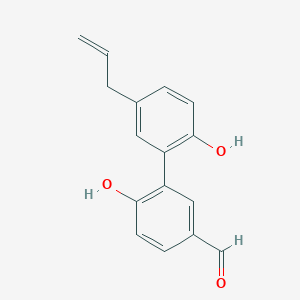

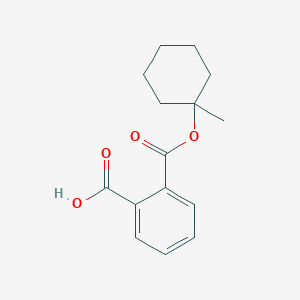

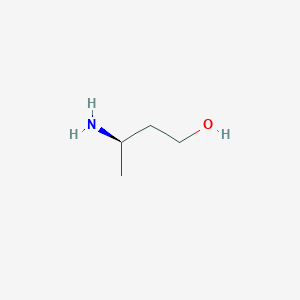

4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-3-11-4-6-15(18)13(8-11)14-9-12(10-17)5-7-16(14)19/h2,4-10,18-19H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWYPRNOEMXUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnaldehyde D | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)

![Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-](/img/structure/B41754.png)